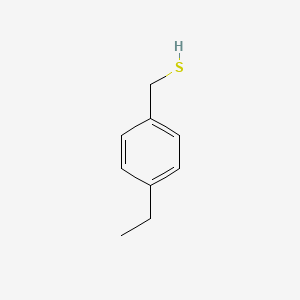

(4-Ethylphenyl)methanethiol

Description

Aryl methanethiols, a class of organosulfur compounds, represent a significant area of study in modern chemistry. This article focuses specifically on (4-Ethylphenyl)methanethiol, providing a detailed examination of its chemical context, functional group significance, and the research landscape for related aromatic thiols.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-2-8-3-5-9(7-10)6-4-8/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNRNRPJNRQTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613147 | |

| Record name | (4-Ethylphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7341-27-7 | |

| Record name | (4-Ethylphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethylphenyl Methanethiol and Analogues

Strategies for Carbon-Sulfur Bond Formation in Aryl Methanethiols

The creation of the C-S bond in aryl methanethiols like (4-Ethylphenyl)methanethiol can be achieved through several distinct and effective pathways.

Reductive Sulfidation Approaches

Reductive sulfidation methods involve the conversion of a carbonyl group to a thiocarbonyl group, which is subsequently reduced to the desired thiol.

Lawesson's reagent, a sulfur-transfer agent, is widely used for the thionation of carbonyl compounds. chemicalbook.comwikipedia.orgorganic-chemistry.org Its primary application is the conversion of ketones, esters, amides, and lactones into their corresponding thiocarbonyl analogues. chemicalbook.comorganic-chemistry.org The mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides, which then react with the carbonyl group to form a thiaoxaphosphetane intermediate. wikipedia.orgorganic-chemistry.orgnih.gov This intermediate then undergoes a cycloreversion, similar to the Wittig reaction, to yield the thiocarbonyl compound. organic-chemistry.orgnih.gov While highly effective for creating thioketones from ketones, the direct conversion of alcohols to thiols using Lawesson's reagent is also possible, though it can be accompanied by dehydration to form alkenes. chemicalbook.comwikipedia.orgrsc.org

The versatility of Lawesson's reagent is demonstrated by its ability to selectively thionate carbonyl groups in the presence of other functional groups. nih.gov

Table 1: Applications of Lawesson's Reagent in Thionation

| Starting Material | Product | Additional Notes |

|---|---|---|

| Ketones | Thioketones | Generally high yields and applicable to a wide range of ketones. organic-chemistry.org |

| Esters | Thioesters | Reaction conditions can be tuned for selectivity. organic-chemistry.org |

| Amides | Thioamides | A common and effective transformation. organic-chemistry.org |

This table summarizes the general applications of Lawesson's reagent in organic synthesis.

A significant advancement in thiol synthesis is the chemoselective reduction of sulfonyl chlorides. A notable method employs triphenylphosphine (B44618) in toluene (B28343) to efficiently reduce arylsulfonyl chlorides to arylthiols. organic-chemistry.org This reaction is fast, often completing within 15 minutes, and proceeds with high chemoselectivity, tolerating functional groups such as nitro, halogens, carboxylic acids, and ketones. organic-chemistry.org The process is operationally simple and typically provides good to excellent yields, ranging from 71% to 94% for various substrates. organic-chemistry.org

Another approach involves the catalytic hydrogenation of aryl sulfonyl chlorides using a palladium catalyst in the presence of a mild base to neutralize the hydrochloric acid formed during the reaction. taylorfrancis.comgoogle.com This method avoids the use of stoichiometric metal reductants like zinc or lithium aluminum hydride. taylorfrancis.com

Table 2: Chemoselective Reduction of Arylsulfonyl Chlorides to Arylthiols

| Reducing Agent/System | Substrate Scope | Yields | Key Advantages |

|---|---|---|---|

| Triphenylphosphine/Toluene | Wide range of arylsulfonyl chlorides with various functional groups. organic-chemistry.org | 71-94% organic-chemistry.org | Fast reaction time, high chemoselectivity, simple workup. organic-chemistry.org |

This table presents a comparison of two chemoselective methods for the reduction of arylsulfonyl chlorides.

Nucleophilic Substitution Pathways for Thiol Generation

Nucleophilic substitution reactions provide a direct route to aryl methanethiols. A common strategy involves the reaction of a suitable electrophile, such as a benzyl (B1604629) halide, with a sulfur nucleophile. For instance, this compound can be synthesized from 4-ethylbenzyl chloride and a sulfur source. The use of reagents like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis are well-established methods for introducing the thiol group. ias.ac.in

The synthesis of aryl thiols from aryl halides can also be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly with activated aryl halides. researchgate.net

Palladium-Catalyzed Coupling Reactions in Thiol Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. These methods offer a versatile approach to synthesizing aryl and benzyl thioethers, which can be precursors to thiols. researchgate.net For example, a protocol for the palladium-catalyzed thiocarbonylation of aryl and benzyl bromides has been developed to produce thioesters. acs.orgnih.gov These thioesters can then be hydrolyzed to yield the corresponding thiols. The catalytic system often involves a palladium source, such as bis(benzonitrile)palladium(II) chloride, and a phosphine (B1218219) ligand like Xantphos. acs.orgnih.gov

Furthermore, palladium catalysis can be employed in the direct synthesis of thioethers from alcohols and thiols through a "borrowing hydrogen" methodology, where the alcohol is transiently oxidized to an aldehyde in situ. csic.es

Precursor Design and Synthesis for this compound

The synthesis of this compound relies on the availability of key precursors, primarily 4-ethylbenzaldehyde (B1584596) and 4-ethylbenzyl chloride.

4-Ethylbenzaldehyde can be prepared through various methods, including the Gattermann-Koch reaction of ethylbenzene (B125841) with carbon monoxide and hydrochloric acid, or the oxidation of 4-ethylbenzyl alcohol. researchgate.net Another synthetic route involves the formylation of 4-bromoethylbenzene via its Grignard reagent. researchgate.net

4-Ethylbenzyl chloride is a crucial intermediate that can be synthesized by the chloromethylation of ethylbenzene. patsnap.comgoogle.comgoogle.com A method utilizing acetal, chlorosulfonic acid, and a Lewis acid catalyst has been reported to produce 4-ethylbenzyl chloride with high yield and regioselectivity. patsnap.comgoogle.com

Table 3: Precursors for this compound Synthesis

| Precursor | Synthetic Method(s) | Reference(s) |

|---|---|---|

| 4-Ethylbenzaldehyde | Gattermann-Koch reaction of ethylbenzene; Oxidation of 4-ethylbenzyl alcohol; Formylation of 4-bromoethylbenzene Grignard reagent. | researchgate.net |

This table outlines the common precursors for the synthesis of this compound and their respective synthetic routes.

Synthesis of (4-Ethylphenyl)methanol and Related Intermediates

The synthesis of this compound often proceeds through its corresponding alcohol, (4-Ethylphenyl)methanol. This compound serves as a crucial intermediate, which can be converted to the target thiol via subsequent chemical transformations. (4-Ethylphenyl)methanol consists of a phenyl group substituted with an ethyl group at the para position and a hydroxymethyl group. solubilityofthings.comsigmaaldrich.com This structure makes it a valuable building block in organic synthesis. solubilityofthings.com

The preparation of (4-Ethylphenyl)methanol and related precursors typically starts from commercially available materials like 4-ethylbenzaldehyde or 4-ethylaniline. tandfonline.comuomphysics.net For instance, 4-ethylbenzaldehyde can be reduced to (4-Ethylphenyl)methanol using standard reducing agents. The table below outlines a general synthetic scheme for this key intermediate.

Table 1: Synthesis of the Intermediate (4-Ethylphenyl)methanol

| Starting Material | Reagent | Solvent | General Conditions | Product |

|---|---|---|---|---|

| 4-Ethylbenzaldehyde | Sodium borohydride (B1222165) (NaBH₄) | Methanol/Water | Stirring at room temperature | (4-Ethylphenyl)methanol |

| 4-Ethylbenzoic acid | Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | Reflux | (4-Ethylphenyl)methanol |

Exploration of Functionalized Aromatic Precursors

Modern synthetic methods have expanded the range of viable precursors. For example, palladium-catalyzed coupling reactions allow for the use of aryl bromides, chlorides, or triflates with a sulfur source like sodium thiosulfate, which are then reduced to the corresponding aryl thiols. researchgate.net Another approach involves the reduction of aromatic disulfides, which can be prepared and handled more conveniently than some thiols, using reducing agents like lithium tri-tert-butoxyaluminohydride (LTBA) or sodium borohydride. researchgate.net More recently, thiol-ene click chemistry has been employed to functionalize aromatic polymers, demonstrating the versatility of using complex, pre-functionalized aromatic structures as precursors. osti.gov

Table 2: Comparison of Functionalized Aromatic Precursors for Thiol Synthesis

| Precursor Type | Typical Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Aryl Halides (Br, Cl) | Palladium-catalyzed C-S coupling | Wide availability of starting materials; good functional group tolerance. researchgate.net | Requires a metal catalyst; can be expensive. |

| Aromatic Disulfides | Reduction (e.g., with NaBH₄) | Often more stable and less odorous than thiols; can be used to generate thiolate in situ. researchgate.net | Requires an additional reduction step. |

| Arenediazonium Salts | Reaction with thiocarboxylates | Rapid reaction at room temperature; high yields. | Diazonium salts can be unstable. |

| Arylboronic Acids | Copper-catalyzed cross-coupling | Mild reaction conditions. | Availability of specific boronic acids can be limited. |

Optimization of Reaction Conditions and Yields in Academic Synthesis

Achieving high yields and purity in the synthesis of this compound and its analogues relies heavily on the careful optimization of reaction conditions. Academic research focuses on systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize the efficiency of synthetic protocols. researchgate.netd-nb.info

For example, in reactions involving the formation of C-S bonds, the choice of catalyst and solvent can dramatically influence the outcome. A study on the Michael addition of thiols to unsaturated compounds demonstrated that a simple iron-based catalyst in ethanol (B145695) at room temperature could provide excellent yields, showcasing an effective and green catalytic system. researchgate.net The optimization process often involves running a series of small-scale reactions to screen different conditions, as illustrated in the hypothetical example below for the conversion of a benzyl halide to a thiol.

Table 3: Hypothetical Optimization of Thiol Synthesis from a Benzyl Halide

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiourea | Ethanol | 80 | 12 | 65 |

| 2 | Thiourea | DMF | 80 | 12 | 75 |

| 3 | Thiourea | DMF | 100 | 6 | 82 |

| 4 | Sodium hydrosulfide | Ethanol | 25 | 4 | 90 |

| 5 | Sodium hydrosulfide | Water | 25 | 4 | 88 |

Green Chemistry Considerations in Thiol Synthesis Research

Modern chemical synthesis places a strong emphasis on sustainability and safety. In the context of thiol synthesis, green chemistry principles guide the development of new methods that are both environmentally benign and efficient.

A significant challenge in some sulfur-related syntheses is the potential formation or use of hazardous and malodorous low-molecular-weight thiols, such as methanethiol (B179389) gas. researchgate.net Methanethiol is extremely flammable and toxic, which complicates its application in standard laboratory settings. researchgate.netgoogle.com Industrial processes that produce methanethiol often generate undesirable byproducts like dimethyl sulfide (B99878), necessitating purification steps and waste management. google.comresearchgate.net

To address this, researchers focus on developing synthetic routes that avoid the generation of such hazardous substances. This can be achieved by using safer, odorless thiol surrogates or by designing reactions where the thiol is generated in situ from a stable precursor and consumed immediately. The biological degradation of methanethiol using microorganisms like Thiobacillus thioparus is also being studied, highlighting the environmental concerns associated with this compound. researchgate.net

A key goal of green chemistry is the development of synthetic protocols that operate under mild conditions, use non-toxic reagents, and maximize atom economy. acs.org Recent advances in thiol synthesis reflect this trend.

Photocatalytic methods, for instance, utilize visible light as a renewable energy source to drive chemical reactions, often at room temperature. acs.orgnih.gov These protocols may use inexpensive organic photocatalysts and green oxidants like molecular oxygen, with water being the only byproduct. acs.orgacs.orgnih.gov Other green approaches include the use of molybdenum catalysts for the selective oxidation of thiols with hydrogen peroxide (H₂O₂) or air, which are considered environmentally friendly oxidants. rsc.org The development of reactions that proceed in water or other green solvents, avoid hazardous reagents, and offer high efficiency represents a significant step forward in sustainable thiol synthesis. organic-chemistry.orgmdpi.comnih.gov

Table 4: Examples of Green Chemistry Protocols in Thiol-Related Synthesis

| Protocol | Catalyst/Reagent | Energy Source/Oxidant | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Photocatalytic Radical Addition | Thioxanthone | Visible Light / O₂ | Uses green solvent (EtOAc), sustainable energy, water as the only byproduct. | acs.orgacs.orgnih.gov |

| Selective Thiol Oxidation | Polyoxomolybdate | H₂O₂ or Air | Scalable, operationally simple, broad functional-group compatibility. | rsc.org |

| Oxidative Chlorosulfonation | NaClO₂ / HCl | N/A | Worker-friendly, avoids hazardous reagents, high yields. | organic-chemistry.org |

| Disulfide Synthesis | N-anomeric amide | N/A | Mild conditions, no metal or additives required, good functional group tolerance. | nih.gov |

Mechanistic Investigations of 4 Ethylphenyl Methanethiol Reactivity

Fundamental Reaction Pathways Involving the Thiol Group

The reactivity of (4-ethylphenyl)methanethiol is primarily governed by the chemistry of its thiol group. This functional group can engage in reactions through radical intermediates, as a potent nucleophile upon deprotonation, and can undergo various oxidation transformations.

Radical-Mediated Processes (e.g., Thiol-ene and Thiol-yne Reactions)

Thiol-ene and thiol-yne reactions are powerful "click" chemistry processes that proceed via a radical chain mechanism, enabling the efficient formation of carbon-sulfur bonds. wikipedia.orgalfa-chemistry.com For this compound, these reactions are typically initiated by photolysis, thermolysis, or a radical initiator, which abstracts the hydrogen atom from the sulfhydryl group to generate a (4-ethylphenyl)methanethioyl radical (4-EtPh-CH₂S•). unito.itnih.gov

Thiol-ene Reaction Mechanism: The process involves a two-step chain propagation:

Addition: The thiyl radical adds to an alkene (the "ene") at the less substituted carbon atom. This anti-Markovnikov addition results in the formation of a more stable, carbon-centered radical intermediate. wikipedia.orgnih.gov

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of this compound. This step yields the final thioether product and regenerates the thiyl radical, which continues the chain reaction. nih.gov

Thiol-yne Reaction Mechanism: The reaction with alkynes (the "yne") follows a similar pathway. The thiyl radical adds to one of the sp-hybridized carbons of the alkyne, forming a vinyl radical. This is followed by a hydrogen abstraction to yield a vinyl sulfide (B99878). nih.gov A key feature of the thiol-yne reaction is that the resulting vinyl sulfide can often react with a second thiol molecule in a subsequent thiol-ene reaction, leading to a double addition product where two thiol units are attached to the original alkyne carbons. nih.govnih.gov

These radical processes are highly valued for their speed, mild reaction conditions, and tolerance of a wide range of functional groups. alfa-chemistry.comtaylorandfrancis.com

Nucleophilic Reactions of the Thiolate Anion

The thiol group of this compound is weakly acidic, with a pKa similar to other thiols (around 10-11). wikipedia.orgmasterorganicchemistry.com In the presence of a base, it is readily deprotonated to form the corresponding (4-ethylphenyl)methanethiolate anion (4-EtPh-CH₂S⁻). This thiolate is a significantly stronger nucleophile than the parent thiol. libretexts.orgyoutube.com Its soft nucleophilic character, as described by Hard and Soft Acids and Bases (HSAB) theory, makes it highly reactive toward soft electrophiles. nih.gov

The (4-ethylphenyl)methanethiolate anion is an excellent nucleophile for Michael reactions, a type of conjugate addition. wikipedia.orgmasterorganicchemistry.com In this reaction, the thiolate adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). nih.govacs.org

The mechanism proceeds via the nucleophilic attack of the thiolate on the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com Subsequent protonation of this enolate, typically by the solvent or a mild acid, yields the final 1,4-addition product. wikipedia.orgmasterorganicchemistry.com This reaction is a highly efficient method for forming C-S bonds under relatively mild conditions. The reaction rate is significantly influenced by the electrophilicity of the Michael acceptor. nih.govnih.gov

Table 1: Representative Michael Acceptors for Thiolate Addition

| Michael Acceptor Class | Example | Product Type |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | 4-((4-Ethylbenzyl)thio)butan-2-one |

| α,β-Unsaturated Esters | Ethyl acrylate | Ethyl 3-((4-ethylbenzyl)thio)propanoate |

| α,β-Unsaturated Nitriles | Acrylonitrile | 3-((4-Ethylbenzyl)thio)propanenitrile |

| Maleimides | N-Phenylmaleimide | 3-((4-Ethylbenzyl)thio)-1-phenylpyrrolidine-2,5-dione |

As a potent nucleophile, the (4-ethylphenyl)methanethiolate anion readily participates in S-alkylation and S-acylation reactions.

Alkylation: In a classic S_N2 reaction, the thiolate displaces a leaving group (e.g., halide, tosylate) from an alkyl substrate to form a thioether (sulfide). masterorganicchemistry.comlibretexts.org The reaction is highly efficient with primary and secondary alkyl halides. nih.gov

Acylation: The thiolate can react with acylating agents such as acyl chlorides or anhydrides to form thioesters. Thioesters are important intermediates in organic synthesis and have unique reactivity compared to their oxygen-based ester counterparts.

These nucleophilic substitution reactions are fundamental transformations for the derivatization of this compound.

Oxidation States and Transformations to Sulfides, Sulfoxides, and Sulfones

The sulfur atom in this compound can be oxidized to various higher oxidation states. The initial, mild oxidation of the thiol itself typically yields a disulfide.

Thiol to Disulfide: In the presence of mild oxidizing agents (e.g., I₂, air, DMSO), this compound can be oxidized to form bis(4-ethylbenzyl) disulfide. This reaction involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. masterorganicchemistry.com

Once the thiol has been converted to a thioether (sulfide) through reactions like alkylation or thiol-ene addition, the sulfur atom can be further oxidized.

Sulfide to Sulfoxide (B87167): The thioether derived from this compound can be selectively oxidized to the corresponding sulfoxide using controlled amounts of oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org

Sulfoxide to Sulfone: Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the oxidant yields the sulfone, where the sulfur atom is in its highest +6 oxidation state. organic-chemistry.orgsci-hub.se The complete oxidation from a sulfide to a sulfone can often be achieved in a single step using potent oxidizing systems. organic-chemistry.org

The choice of oxidant and reaction conditions allows for the selective preparation of either the sulfoxide or the sulfone. organic-chemistry.org

Table 2: Oxidation of this compound Derivatives

| Starting Material | Oxidizing Agent | Product | Sulfur Oxidation State |

| This compound | I₂, base | Bis(4-ethylbenzyl) disulfide | -1 |

| (4-Ethylbenzyl) methyl sulfide | H₂O₂ (1 equiv) | (4-Ethylbenzyl) methyl sulfoxide | 0 |

| (4-Ethylbenzyl) methyl sulfide | m-CPBA (>2 equiv) | (4-Ethylbenzyl) methyl sulfone | +2 |

| (4-Ethylbenzyl) methyl sulfoxide | KMnO₄ | (4-Ethylbenzyl) methyl sulfone | +2 |

Role of the Ethylphenyl Moiety in Directing Reactivity and Selectivity

The (4-ethylphenyl) moiety is not merely a passive spectator; it actively influences the reactivity of the thiol group through electronic and steric effects.

Electronic Effects: The ethyl group at the para position of the benzene (B151609) ring is an electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density on the aromatic ring and, by extension, slightly influences the electronic character of the benzylic carbon and the sulfur atom. This electron donation can stabilize cationic or radical intermediates that may form at the benzylic position during certain reaction pathways. For instance, in radical reactions, the stability of the initial (4-ethylphenyl)methanethioyl radical is subtly enhanced compared to an unsubstituted benzylthioyl radical, potentially increasing the rate of radical formation.

Steric Effects: While the ethyl group itself is not exceptionally bulky, the entire benzyl (B1604629) framework provides more steric hindrance than a simple alkyl group like methyl. This steric bulk can influence the regioselectivity of reactions. For example, in the addition to unsymmetrical alkenes or alkynes, the steric presence of the 4-ethylbenzyl group will favor addition at the less hindered position. nih.gov

Electronic Effects of the 4-Ethyl Substituent

The 4-ethyl substituent on the phenyl ring of this compound plays a crucial role in modulating the reactivity of both the thiol group and the aromatic system. Alkyl groups, such as the ethyl group, are known to be electron-donating groups (EDGs) through an inductive effect (+I effect). acs.orgchemistrysteps.com This effect arises from the polarization of the σ-bond between the sp³-hybridized carbon of the ethyl group and the sp²-hybridized carbon of the aromatic ring. The sp² carbon is slightly more electronegative, leading to a small donation of electron density from the alkyl group to the ring. acs.org

This increased electron density has several important consequences for the molecule's reactivity:

Activation of the Aromatic Ring: The inductive donation of electrons by the ethyl group increases the electron density of the benzene ring, making it more nucleophilic. chemistrysteps.com This enhanced nucleophilicity activates the ring towards electrophilic aromatic substitution (EAS) reactions, making it more reactive than unsubstituted benzene. pearson.comnih.gov The electron-donating nature of the ethyl group stabilizes the carbocation intermediate (the arenium ion) formed during EAS, thereby lowering the activation energy of the reaction. libretexts.org

Ortho-Para Directing Effects: The 4-ethyl group directs incoming electrophiles to the ortho and para positions relative to itself. While the ethyl group is in the para position, it activates the ortho positions for substitution.

Influence on Thiol Acidity: The electron-donating nature of the ethyl group can slightly decrease the acidity of the thiol proton (S-H) compared to an unsubstituted benzylthiol. By pushing electron density into the ring, the stability of the corresponding thiolate anion (Ar-CH₂S⁻) is marginally reduced. However, thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which can better accommodate the negative charge. masterorganicchemistry.com

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. nih.gov In this compound, the ethyl group and the methylene (B1212753) spacer (-CH₂-) between the phenyl ring and the thiol group can influence reactivity due to their size.

Reactions at the Thiol Group: The -CH₂SH group is relatively unhindered, allowing for facile reactions at the sulfur atom, such as nucleophilic attack by the thiolate anion. The methylene spacer effectively distances the reactive thiol from the bulk of the aromatic ring and the ethyl group.

Reactions on the Aromatic Ring: For electrophilic aromatic substitution reactions, the ethyl group can exert some steric hindrance at the ortho positions (positions 2 and 6). While the ethyl group is an ortho, para-director, the bulkiness of the ethyl group compared to a methyl group might slightly disfavor substitution at the ortho position, especially with bulky electrophiles. semanticscholar.orgresearchgate.net This can lead to a higher proportion of the para-substituted product if that position were available. In the case of this compound, the para position is already occupied by the ethyl group itself, meaning electrophilic substitution would primarily be directed to the ortho positions (relative to the ethyl group).

Proposed Reaction Mechanisms and Intermediates

The reactions of this compound can be broadly categorized into those involving the thiol group and those involving the aromatic ring.

Reactions at the Thiol Group:

A primary reaction pathway for thiols involves the formation of the thiolate anion, (4-Ethylphenyl)methanethiolate, through deprotonation by a base. masterorganicchemistry.com This thiolate is a potent nucleophile and can participate in a variety of reactions, most notably nucleophilic substitution (Sₙ2) and conjugate addition (Michael addition).

Sₙ2 Reactions: The (4-Ethylphenyl)methanethiolate anion can react with alkyl halides in a classic Sₙ2 mechanism to form thioethers. The reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a new carbon-sulfur bond.

Michael Addition: In the presence of α,β-unsaturated carbonyl compounds (Michael acceptors), the thiolate anion can undergo a conjugate addition. The nucleophilic sulfur attacks the β-carbon of the unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. researchgate.netnih.gov Subsequent protonation of the enolate yields the final thioether adduct.

Reactions on the Aromatic Ring:

Given the electron-donating nature of the 4-ethyl group, the aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS). The general mechanism for EAS involves two main steps:

Attack by the Electrophile: The π-system of the aromatic ring acts as a nucleophile and attacks a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Due to the directing effect of the 4-ethyl group, substitution will occur at the positions ortho to it (positions 2 and 6).

Kinetic and Thermodynamic Aspects of Thiol Reactions

The rates and equilibria of reactions involving this compound are dictated by kinetic and thermodynamic factors. These can be understood through concepts like Hammett plots and the analysis of transition state energies.

Rate Constant Determinations

The effect of substituents on the rate of a reaction can be quantified using the Hammett equation, which relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = ρσ

The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.

For reactions involving the (4-Ethylphenyl)methanethiolate anion as a nucleophile, the electron-donating ethyl group would be expected to slightly decrease the rate compared to an unsubstituted benzylthiolate, as it destabilizes the transition state leading to the product. Conversely, for electrophilic aromatic substitution, the electron-donating ethyl group activates the ring and increases the reaction rate.

Below is a representative data table illustrating the expected trend in relative rate constants for the reaction of various para-substituted benzylthiols with a generic electrophile. The values are illustrative and based on the principles of Hammett relationships.

| Substituent (X) in 4-X-C₆H₄CH₂SH | Hammett Constant (σₚ) | Relative Rate Constant (k_rel) |

|---|---|---|

| -NO₂ | 0.78 | 0.1 |

| -Cl | 0.23 | 0.5 |

| -H | 0.00 | 1.0 |

| -CH₃ | -0.17 | 2.5 |

| -CH₂CH₃ (Ethyl) | -0.15 | 2.3 |

| -OCH₃ | -0.27 | 5.0 |

Energy Profiles of Transition States

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products, passing through a high-energy transition state. The activation energy (ΔG‡) is the energy difference between the reactants and the transition state and is the primary determinant of the reaction rate.

For reactions involving this compound, the 4-ethyl group influences the stability of both the ground state and the transition state.

In nucleophilic attack by the thiolate , an electron-donating group like ethyl slightly destabilizes the negatively charged thiolate reactant. However, it can also affect the stability of the transition state. Computational studies on similar systems have shown that substituent effects on the stability of the reactant can be a dominant factor in determining the activation energy. acs.org

In electrophilic aromatic substitution , the electron-donating ethyl group stabilizes the positively charged arenium ion intermediate (and the transition state leading to it), thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene.

The following table provides hypothetical activation energies for the reaction of a generic electrophile with various para-substituted benzylthiols to illustrate the expected electronic effects on the transition state energy.

| Substituent (X) in 4-X-C₆H₄CH₂SH | Relative Activation Energy (ΔG‡_rel, kcal/mol) |

|---|---|

| -NO₂ | +2.5 |

| -Cl | +1.0 |

| -H | 0.0 |

| -CH₃ | -0.8 |

| -CH₂CH₃ (Ethyl) | -0.7 |

| -OCH₃ | -1.5 |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (4-Ethylphenyl)methanethiol, ¹H and ¹³C NMR are the primary methods used, with two-dimensional techniques providing further confirmation of the structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring will appear as a pair of doublets, characteristic of a 1,4-disubstituted (para) pattern. The protons of the ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, due to spin-spin coupling with each other. The benzylic methylene protons (-CH2SH) are expected to appear as a doublet, coupling with the thiol proton (-SH), which itself should appear as a triplet.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons are found in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the benzene ring current. The benzylic protons are also shifted downfield (around δ 3.7 ppm) due to the proximity of the electron-withdrawing phenyl and sulfhydryl groups. The thiol proton signal is often broad and its chemical shift can vary (δ 1.5-2.0 ppm) depending on concentration and solvent. The ethyl group protons will be in the upfield region, with the methylene protons around δ 2.6 ppm and the terminal methyl protons at approximately δ 1.2 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (2H, ortho to -CH₂SH) | ~7.2 | d | ~8.0 | 2H |

| Ar-H (2H, ortho to -CH₂CH₃) | ~7.1 | d | ~8.0 | 2H |

| -CH₂-SH | ~3.7 | d | ~7.5 | 2H |

| -CH₂-CH₃ | ~2.6 | q | ~7.6 | 2H |

| -SH | ~1.7 | t | ~7.5 | 1H |

| -CH₂-CH₃ | ~1.2 | t | ~7.6 | 3H |

Note: Predicted values are based on analogous compounds such as 4-ethylbenzyl alcohol and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule will produce a distinct signal. Due to the symmetry of the 1,4-disubstituted benzene ring, only four signals are expected for the six aromatic carbons. The carbon atom attached to the ethyl group (C4) and the carbon atom attached to the methanethiol (B179389) group (C1) will have distinct chemical shifts from the four equivalent aromatic CH carbons.

The quaternary carbons of the benzene ring will show signals in the aromatic region, with the carbon bearing the ethyl group (C-4) and the carbon bearing the methanethiol group (C-1) having different chemical shifts. The two pairs of equivalent aromatic methine (-CH=) carbons will also be observed in this region. The benzylic carbon (-CH₂SH) will appear at a characteristic downfield shift. The carbons of the ethyl group will be found in the upfield aliphatic region of the spectrum. researchgate.net

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -1 (Ar-C-CH₂SH) | ~138 |

| C -2/6 (Ar-CH) | ~129 |

| C -3/5 (Ar-CH) | ~128 |

| C -4 (Ar-C-CH₂CH₃) | ~144 |

| -C H₂-SH | ~28 |

| -C H₂-CH₃ | ~29 |

| -CH₂-C H₃ | ~15 |

Note: Predicted values are based on analogous compounds such as 4-ethylbenzyl alcohol and general principles of ¹³C NMR spectroscopy. chemicalbook.com Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between:

The aromatic protons on adjacent carbons (if resolution allows).

The quartet of the ethyl's methylene group and the triplet of its methyl group.

The doublet of the benzylic methylene group and the triplet of the thiol proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com The HSQC spectrum for this compound would show cross-peaks connecting:

The aromatic proton signals to their corresponding aromatic carbon signals.

The benzylic methylene proton signal to the benzylic carbon signal.

The ethyl group's methylene proton signal to its corresponding carbon signal.

The ethyl group's methyl proton signal to its corresponding carbon signal.

These 2D NMR techniques provide a detailed map of the molecular structure, confirming the arrangement of the ethyl group, the methanethiol substituent, and their positions on the phenyl ring. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₁₂S). The exact mass can be calculated and compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

The primary fragmentation pathway for this compound under electron ionization is expected to be the loss of the sulfhydryl radical (•SH) to form a stable 4-ethylbenzyl cation. Another significant fragmentation would be the benzylic cleavage to lose a methyl radical (•CH₃) from the ethyl group, resulting in a prominent peak. The molecular ion peak itself should be observable.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Identity |

| [C₉H₁₂S]⁺• | 152 | Molecular Ion |

| [C₉H₁₁S]⁺ | 151 | [M-H]⁺ |

| [C₈H₉S]⁺ | 137 | [M-CH₃]⁺ |

| [C₉H₁₁]⁺ | 119 | [M-SH]⁺ |

| [C₇H₇]⁺ | 91 | Tropylium ion |

Note: Fragmentation patterns are predicted based on the analysis of related structures like ethylbenzene (B125841) and 2-ethylbenzenethiol. docbrown.infonih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.com For the analysis of this compound, LC would first be used to separate the compound from any impurities or other components in a mixture. The separated compound would then be introduced into the mass spectrometer.

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. In the context of this compound, LC-MS can be used for its quantification in various matrices and to confirm its identity in complex samples. The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the eluting compound or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrations of chemical bonds, which occur at characteristic frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, the key functional groups—the thiol (S-H), the ethyl group (C-H), and the para-substituted benzene ring—give rise to a unique spectral fingerprint.

The thiol group's S-H stretching vibration is particularly diagnostic, though it is typically weak. It appears in a relatively uncongested region of the spectrum. researchgate.net The aromatic ring produces characteristic absorptions, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) is often discernible from the pattern of overtone bands in the 2000-1650 cm⁻¹ region and strong C-H out-of-plane bending bands in the 850-800 cm⁻¹ range. The aliphatic C-H bonds of the ethyl and methylene groups produce strong stretching absorptions just below 3000 cm⁻¹.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Thiol | S-H Stretch | ~2600–2550 | Weak |

| Aromatic Ring | C-H Stretch | ~3100–3000 | Medium-Weak |

| Ethyl & Methylene | C-H Stretch (sp³) | ~2975–2850 | Strong |

| Aromatic Ring | C=C Stretch | ~1605, 1585, 1500, 1450 | Medium-Strong |

| Methylene | CH₂ Scissoring | ~1465 | Medium |

| Ethyl | C-H Bend | ~1380 | Medium |

| Aromatic Ring | C-H Out-of-Plane Bend | ~850-800 | Strong |

| Carbon-Sulfur | C-S Stretch | ~700-600 | Weak-Medium |

Note: The exact positions of absorption bands can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can be expected to yield more prominent peaks in the Raman spectrum. The aromatic ring vibrations also produce characteristic and often intense Raman signals. Although specific research studies detailing the full Raman spectrum for this particular compound are not widely available, its application would be invaluable for confirming the presence of the sulfur moiety and the substitution pattern of the aromatic ring, providing data that corroborates and expands upon IR spectroscopic findings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a compound in its solid, crystalline form. By diffracting a beam of X-rays off a single crystal, researchers can generate a detailed electron density map, from which the exact positions of individual atoms can be calculated.

This technique provides unambiguous data on:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsion angles: The dihedral angles that define the conformation of the molecule.

Crystal packing: The arrangement of molecules relative to one another in the crystal lattice, including any intermolecular interactions like hydrogen bonding or van der Waals forces.

While a specific crystal structure for this compound is not publicly documented in the search results, the analysis of related compounds containing the (4-ethylphenyl) moiety has been successfully performed. researchgate.netresearchgate.net For a compound like this compound, X-ray crystallography would definitively confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state, such as the rotational orientation of the ethyl and methanethiol groups relative to the phenyl ring.

Table 2: Parameters Obtainable from X-ray Crystallographic Analysis

| Parameter | Description | Example for this compound |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | e.g., a = 16.8 Å, b = 11.3 Å, c = 14.6 Å, β = 103.8° (values are illustrative from a related structure) researchgate.net |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. | e.g., C2/c researchgate.net |

| Bond Lengths | Internuclear distance between two bonded atoms. | C-S, C-C (aromatic), C-C (aliphatic), C-H, S-H |

| Bond Angles | Angle between three covalently bonded atoms. | C-C-S, C-C-C (ring), H-C-H |

| Torsion Angles | Dihedral angle describing the rotation around a bond. | e.g., C(aromatic)-C(aromatic)-C(methylene)-S |

Derivatization Strategies for Enhanced Analytical Detection and Quantification in Research

In many analytical contexts, particularly in chromatography, direct analysis of low-molecular-weight thiols like this compound can be challenging. Thiols may exhibit poor chromatographic behavior, low detector response, or instability due to oxidation of the sulfhydryl group. researchgate.net Derivatization is a chemical modification strategy used to overcome these limitations by converting the analyte into a product with more favorable properties. nih.gov

The primary goals of derivatizing thiols include:

Enhancing Detector Response: Attaching a chromophore or fluorophore to the molecule significantly increases its detectability by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). unibo.it

Improving Volatility: For Gas Chromatography (GC) analysis, converting the polar thiol group into a less polar, more volatile derivative (e.g., a silyl (B83357) ether) is often necessary. nih.gov

Increasing Stability: Capping the reactive thiol group protects it from oxidation to a disulfide during sample preparation and analysis. researchgate.net

Several derivatization reagents have been developed for the sensitive detection of thiols. For instance, monobromobimane (B13751) (MBB) reacts with thiols to form a highly fluorescent derivative, enabling quantification at very low concentrations using RP-HPLC with fluorescence detection. unibo.it In the context of Mass Spectrometry Imaging (MSI), specialized reagents have been designed that both react with the thiol group and act as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI), allowing for the visualization of thiol distribution in tissue samples. researchgate.net

Table 3: Common Derivatization Strategies for Thiol Analysis

| Reagent Class/Example | Analytical Technique | Purpose |

| Monobromobimane (MBB) | HPLC with Fluorescence Detection (FLD) | Attaches a fluorophore for high-sensitivity detection. unibo.it |

| o-Phthalaldehyde (OPA) | HPLC with Fluorescence Detection (FLD) | Forms a fluorescent derivative in the presence of an amino acid. mdpi-res.com |

| Silylating Agents (e.g., BSTFA) | Gas Chromatography (GC), GC-MS | Increases volatility and thermal stability by replacing the acidic thiol proton. nih.gov |

| Maleimides (e.g., CHC-Mal) | MALDI-MS Imaging | Covalent labeling of thiols with a reagent that also functions as a MALDI matrix. researchgate.net |

| Benzoyl Chloride | HPLC with UV Detection | Attaches a chromophore for enhanced UV detection. nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium to large-sized molecules. DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction.

While specific DFT studies on (4-Ethylphenyl)methanethiol are not prevalent in the literature, the application of DFT to analogous molecules like methanethiol (B179389) and other aromatic thiols demonstrates its utility. For instance, DFT calculations have been successfully used to predict the infrared (IR) and Raman spectra of 4-mercaptophenol (B154117) (4-MPH), with results from the B3LYP functional and 6-311+G(**) basis set showing good agreement with experimental data. nih.gov Similarly, DFT has been employed to investigate the adsorption of methanethiol on metal surfaces, a process relevant to self-assembled monolayers (SAMs). researchgate.net These studies show that DFT can accurately model the interaction between the sulfur atom and the surface, predicting binding energies and geometries. researchgate.net For reactions involving thiols, functionals like M06-2X have been shown to accurately predict reaction energies. acs.orgnih.gov

The typical output of DFT calculations provides crucial information on:

Optimized Molecular Geometry: The most stable 3D arrangement of atoms.

Vibrational Frequencies: Used to predict IR and Raman spectra.

Electronic Properties: Such as ionization potential, electron affinity, and the distribution of electron density.

Beyond DFT, other quantum chemical methods offer a spectrum of accuracy and computational expense.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without using empirical parameters derived from experimental data. They form a hierarchy of increasing accuracy and computational demand, with methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) being common. Ab initio methods are often used as a benchmark for other computational techniques. For example, high-level ab initio calculations have been used to create a potential energy surface for methanethiol to predict its thermodynamic properties. nih.gov They have also been used alongside DFT to study reaction kinetics, such as the reaction of atomic hydrogen with methanethiol. nih.gov

Semi-Empirical Methods: These methods simplify the complex equations of ab initio theory by incorporating parameters derived from experimental or high-level computational data. wikipedia.orgscispace.com Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are significantly faster than DFT or ab initio methods, making them suitable for very large molecules or for high-throughput screening. wikipedia.org While less accurate, they can provide valuable qualitative insights and are often used for initial conformational searches before refinement with more rigorous methods. chemrxiv.org Their speed allows for the exploration of large chemical spaces and the preliminary assessment of molecular properties. nih.gov

Modeling Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, and intermediate transition states, a detailed reaction mechanism can be constructed.

A key application of computational modeling is the prediction of thermodynamic quantities associated with a reaction. These include the change in electronic energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction.

Studies on the addition of methanethiol to various Michael acceptors provide a clear example of how these energetic values are calculated. The reaction energetics can be predicted with high accuracy using methods like M06-2X. acs.orgnih.gov For instance, the Gibbs free energies for addition reactions are often found to be significantly higher (by ~16 kcal/mol) than the electronic energies due to the entropic penalty of combining two molecules into one. acs.orgnih.gov

Table 1: Calculated Reaction Energetics for the Addition of Methanethiol (MeSH) Data sourced from a computational study using the M06-2X/6-311+G(d,p) method. acs.orgnih.gov

| Reaction | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| MeSH + N-methylmaleimide | ~ -29 | Not specified | ~ -15 |

| MeSH + N-methylpropynamide | ~ -43 | Not specified | ~ -27 |

Note: These values illustrate the application of computational methods to a model thiol and are not specific to this compound.

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformers. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. The lowest-energy conformer is the most populated at equilibrium and typically dictates the molecule's observed properties.

Computational studies on methanethiol clusters, for example, have used methods like DFT (B3LYP) and CCSD to identify multiple stable conformers (minima on the potential energy surface). nih.gov The relative energies of these conformers are calculated to determine the most stable structures. For complex molecules, this process often involves an initial scan with a less expensive method (like a semi-empirical method) followed by geometry optimization of the low-energy candidates at a higher level of theory (like DFT). chemrxiv.org

Table 2: Example of Conformational Analysis for Methanethiol Dimer Based on findings from computational studies. nih.gov

| Method/Basis Set | Number of Minima Found | Relative Energy Difference (Example) |

| B3LYP/cc-pVDZ | 3 | ~0.2 kcal/mol between diastereoisomers |

| CCSD/cc-pVDZ | 3 | Not specified |

Note: This data is for the simpler methanethiol dimer and serves to illustrate the principles of conformational analysis.

Investigation of Molecular Descriptors and Electronic Properties

From the calculated electronic structure, a variety of molecular descriptors and properties can be derived. These descriptors help to quantify and predict the chemical behavior and reactivity of a molecule.

Key electronic properties include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For a thiol, the MEP would highlight the nucleophilic character of the sulfur atom. Studies on 4-mercaptophenol have used MEP calculations to identify hydrogen bond donor and acceptor sites. nih.gov

Mulliken and Natural Bond Orbital (NBO) Charges: These methods partition the total electron density among the atoms in a molecule, providing partial atomic charges. This information helps to understand charge distribution and identify reactive sites. nih.gov

These descriptors, readily obtained from DFT and other quantum chemical calculations, provide a detailed picture of the electronic landscape of this compound, allowing for predictions of its reactivity in various chemical environments.

Solvation Effects on Thiol Reactivity through Implicit Solvent Models

The reactivity of thiols, including this compound, is profoundly influenced by the surrounding solvent. Implicit solvent models are computational tools that simulate the effect of a solvent as a continuous medium, offering a computationally efficient way to study solvation effects on molecular properties and reactivity. researchgate.net The acidity of the thiol group (pKa), a critical parameter for its reactivity, is a key property investigated using these models.

Computational studies on a wide range of thiols have demonstrated both the utility and the challenges of accurately predicting pKa values using implicit solvent models like the Solvation Model based on Density (SMD). researchgate.netosti.gov For many thiols, initial calculations using standard implicit models have shown significant deviations from experimental pKa values, sometimes by as much as 5 to 10 pKa units. osti.govwayne.edunih.gov This discrepancy is often attributed to the model's difficulty in accurately capturing the specific short-range interactions between the thiol group and solvent molecules, particularly the solvation of the thiolate anion. researchgate.netosti.gov

To address these inaccuracies, researchers have developed refined approaches. One effective strategy involves the inclusion of a small number of explicit water molecules in the computational model to represent the immediate solvation shell of the thiol or thiolate group, in conjunction with the implicit solvent model for the bulk solvent. wayne.edunih.gov Studies have shown that including even one to three explicit water molecules can dramatically improve the accuracy of pKa predictions. wayne.edunih.gov For instance, the inclusion of one explicit water molecule can reduce the error by an average of 3.5 pKa units, and three explicit water molecules can lower it by a further 4.5 pKa units. nih.gov The choice of density functional (like B3LYP or ωB97XD) and basis set also plays a crucial role in the accuracy of these predictions. wayne.edunih.gov

For this compound, it can be inferred that an accurate theoretical prediction of its pKa in an aqueous solution would necessitate a similar hybrid explicit-implicit solvation approach. The ethyl group at the para position is expected to have a minor electron-donating effect, which would slightly decrease the acidity (increase the pKa) compared to the unsubstituted phenylmethanethiol (benzyl mercaptan), which has an experimental pKa of 9.43 in water. wikipedia.org A purely implicit model might struggle to capture this subtle electronic effect accurately without the inclusion of explicit solvent molecules to model the hydrogen bonding interactions at the sulfur atom.

Table 1: Comparison of Calculated and Experimental pKa Values for Representative Thiols Using Different Solvation Models

| Thiol | Experimental pKa | Calculated pKa (Implicit Model Only) | Calculated pKa (Implicit + Explicit Water) |

| Methanethiol | 10.33 researchgate.net | ~15-20 wayne.edunih.gov | ~10-11 wayne.edunih.gov |

| Ethanethiol (B150549) | 10.61 | ~15-20 wayne.edunih.gov | ~10-11 wayne.edunih.gov |

| Benzenethiol | 6.52 researchgate.net | ~11-12 | ~6-7 |

| Benzyl (B1604629) Mercaptan | 9.43 wikipedia.org | ~13-14 | ~9-10 |

Note: Calculated values are approximate ranges based on findings from multiple studies on various thiols and are intended to illustrate the trend of improvement with the inclusion of explicit water molecules.

Comparison of Theoretical Predictions with Experimental Observations

The synergy between theoretical calculations and experimental data is crucial for validating computational models and gaining a deeper understanding of molecular properties. For aromatic thiols, density functional theory (DFT) calculations have been extensively used to predict various parameters, which are then compared with experimental findings.

Bond Dissociation Energies (BDEs): The strength of the S-H bond is a key determinant of the antioxidant potential and reactivity of thiols in hydrogen atom transfer (HAT) reactions. DFT calculations, using functionals like UB3LYP and ROMP2, have been employed to predict the S-H BDEs of para-substituted thiophenols. researchgate.netrsc.org While these methods may underestimate the absolute BDE values, they show excellent correlation with relative BDEs. researchgate.netrsc.org Theoretical studies have established a positive linear correlation between the S-H BDE and the Hammett constant (σp+) of the para-substituent. researchgate.netrsc.org For this compound, the para-ethyl group is weakly electron-donating, which would be expected to slightly increase the S-H BDE compared to the unsubstituted benzyl mercaptan. This is because electron-donating groups destabilize the resulting thiyl radical to a lesser extent than electron-withdrawing groups stabilize it.

Electronic Properties and Spectroscopic Data: DFT calculations have also been successfully used to predict electronic properties and spectroscopic data for substituted thiols. For a series of para-substituted thiophenols, calculated 13C NMR isotropic shifts showed excellent agreement with experimental data, with a root-mean-square deviation of about 4.6 ppm. rsc.org Furthermore, the calculated chemical shift of the para-substituted carbon atom exhibited a linear correlation with Hammett constants. rsc.org It is expected that similar computational approaches for this compound would yield reliable predictions of its NMR spectra.

Table 2: Comparison of Theoretical and Experimental S-H Bond Dissociation Energies (kcal/mol) for para-Substituted Thiophenols

| Substituent (X) in X-C₆H₄-SH | Hammett Constant (σp+) | Experimental BDE (Solution) | Calculated BDE (Gas Phase) |

| -H | 0.00 | 79.9 | ~78-80 |

| -CH₃ | -0.31 | 79.1 | ~77-79 |

| -OCH₃ | -0.78 | 76.9 | ~75-77 |

| -Cl | +0.11 | 80.0 | ~78-80 |

| -NO₂ | +0.79 | 82.2 | ~80-82 |

Note: Data is compiled from various sources and is representative. researchgate.netrsc.org The ethyl group in this compound has a σp+ of approximately -0.30, similar to a methyl group.

The comparison between theoretical predictions and experimental data for related compounds provides a strong foundation for the computational analysis of this compound. These studies demonstrate that modern computational methods can reliably predict trends in reactivity, electronic structure, and thermochemical properties, offering valuable insights that complement and guide experimental investigations.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Synthetic Building Blocks and Intermediates

As a reactive intermediate, (4-Ethylphenyl)methanethiol is a valuable precursor for creating more complex molecular architectures, particularly in the fields of heterocyclic chemistry and organosulfur reagent synthesis.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal and agricultural chemistry. nih.govnih.gov Thiadiazoles, a class of five-membered heterocycles containing sulfur and nitrogen, are of particular interest due to their wide range of pharmacological activities. nih.govresearchgate.netresearchgate.net The synthesis of the 1,3,4-thiadiazole (B1197879) ring, for example, often involves the cyclization of molecules containing a thioamide or thiosemicarbazide (B42300) backbone. encyclopedia.puborganic-chemistry.org Common methods include reacting acyl hydrazides with a thionating agent or the oxidative cyclization of thiosemicarbazones. organic-chemistry.org

While benzyl (B1604629) thiols like this compound are not typically used as direct starting materials for thiadiazole synthesis, their thiol group is a key entry point for creating the necessary precursors. A plausible, albeit multi-step, synthetic route could involve the conversion of this compound into a derivative suitable for cyclization. This highlights its role as a foundational building block rather than a direct reactant in forming the final heterocyclic ring.

Table 1: Hypothetical Synthetic Pathway for Thiadiazole Precursor

| Step | Starting Material | Reagent(s) | Intermediate Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Phosgene or equivalent | (4-Ethylphenyl)methanecarbonothioic S-acid | Conversion to a thioacylating agent. |

| 2 | (4-Ethylphenyl)methanecarbonothioic S-acid | Hydrazine | (4-Ethylphenyl)methane(carbothiohydrazide) | Formation of a key hydrazide intermediate. |

| 3 | (4-Ethylphenyl)methane(carbothiohydrazide) | Acid chloride/Anhydride + Acid catalyst | 2-acyl-N'-[(4-ethylphenyl)methanethioyl]hydrazide | Acylation to prepare for cyclodehydration. |

| 4 | 2-acyl-N'-[(4-ethylphenyl)methanethioyl]hydrazide | Dehydrating agent (e.g., H₂SO₄, P₂O₅) | 2,5-disubstituted-1,3,4-thiadiazole | Cyclization to form the thiadiazole ring. |

The thiol group is readily converted into other sulfur-containing functional groups, making this compound a useful precursor for a variety of organosulfur reagents. These transformations are fundamental in organic synthesis for creating C-S bonds, which are prevalent in many biologically active molecules and functional materials. arkat-usa.org

Key transformations include:

Oxidation: The thiol group can be oxidized to form sulfonic acids or, under more controlled conditions with reagents like N-chlorosuccinimide, the corresponding sulfonyl chlorides. researchgate.net These sulfonyl derivatives are highly reactive intermediates used in sulfonamide and sulfonate ester synthesis.

Thioetherification: this compound can react with alkyl halides via nucleophilic substitution to form thioethers (sulfides). This reaction is a common method for constructing C-S-C linkages. arkat-usa.org Alternatively, modern catalytic methods allow for the coupling of thiols with alcohols to produce thioethers under milder conditions. nih.govacs.org

Disulfide Formation: Mild oxidation, often with iodine or even air, can couple two molecules of the thiol to form the corresponding disulfide, bis(4-ethylbenzyl) disulfide.

Table 2: Conversion of this compound to Organosulfur Reagents

| Starting Reagent | Target Organosulfur Compound | General Reaction Type | Typical Reagents |

|---|---|---|---|

| This compound | Bis(4-ethylbenzyl) disulfide | Oxidative Coupling | I₂, H₂O₂, Air |

| This compound | (4-Ethylphenyl)methanesulfonyl chloride | Oxidative Chlorination | NCS, NBS in alcohol |

| This compound | Alkyl (4-ethylbenzyl) sulfide (B99878) | Nucleophilic Substitution (S-alkylation) | Alkyl halide, Base |

| This compound | (4-Ethylbenzyl) thioester | Thioesterification | Acyl chloride, Base |

Application in Functional Materials Chemistry

In materials science, the incorporation of specific chemical functionalities is a primary strategy for designing materials with tailored properties. The thiol group of this compound is particularly suited for "click chemistry" reactions, which are highly efficient and specific, allowing for precise modifications of polymers and surfaces. researchgate.netnih.gov

This compound can be integrated into polymer structures to control reaction kinetics and modify final material properties. Its applications range from modulating the curing of thermosets to altering the surface characteristics of advanced polymers.

Epoxy resins are a critical class of thermosetting polymers used in adhesives, coatings, and composites. mdpi.com They are cured by reacting the epoxy rings with a hardener or curing agent. Thiol-based hardeners are highly effective, participating in a base-catalyzed thiol-epoxy "click" reaction that can proceed rapidly even at low temperatures. karenz.jpresearchgate.net

For cross-linking and network formation, polyfunctional thiols (molecules with two or more -SH groups) are required. acs.org As a monofunctional thiol, this compound cannot act as a cross-linker on its own. Instead, it serves as a chain terminator or a reactive modifier. When added to a thiol-epoxy formulation, it reacts with an epoxy group, capping the growing polymer chain at that point. This allows for precise control over the cross-link density of the final material. By regulating the network structure, properties such as flexibility, toughness, and the glass transition temperature (Tg) can be finely tuned. acs.org

Table 3: Predicted Effects of this compound as a Modifier in Epoxy Curing

| Property | System without Monofunctional Thiol | System with this compound | Rationale for Change |

|---|---|---|---|

| Cross-link Density | High | Lowered | Chain termination by the monofunctional thiol limits network formation. |

| Hardness | High | Reduced | A less densely cross-linked network is typically softer and more flexible. |

| Glass Transition (Tg) | High | Lowered | Reduced cross-linking increases chain mobility, lowering the Tg. |

| Viscosity of Resin Mix | High | Potentially Lowered | Can act as a reactive diluent, reducing the viscosity of the uncured mixture. |

The thiol-ene reaction is another powerful click chemistry tool for modifying polymers. illinois.edu This reaction involves the radical-initiated addition of a thiol across a carbon-carbon double bond ('ene'). researchgate.netunito.it It is highly efficient and can be initiated by UV light, making it ideal for surface grafting and patterning applications. rsc.org

Polymers containing pendant alkene groups can be functionalized by reacting them with this compound. The covalent attachment of the 4-ethylphenyl group to the polymer backbone can dramatically alter the material's properties. For example, grafting this bulky, hydrophobic group onto a hydrophilic polymer surface would increase its hydrophobicity and alter its surface energy. This technique is used to control properties like adhesion, wettability, and biocompatibility. rsc.orgfurman.edunih.gov

Table 4: Potential Property Modifications of an Alkene-Containing Polymer via Thiol-Ene Reaction

| Original Polymer Property | Modified Property after Reaction with this compound | Mechanism of Modification | Potential Application |

|---|---|---|---|

| High Surface Energy (Hydrophilic) | Lower Surface Energy (Hydrophobic) | Introduction of the nonpolar ethylphenyl group to the surface. | Creating water-repellent coatings. |

| Biocompatible Surface | Bio-inert or Protein-Adsorbing Surface | Alteration of surface chemistry changes interactions with biological molecules. | Controlling cell adhesion on biomedical devices. |

| Low Refractive Index | Higher Refractive Index | Incorporation of the aromatic phenyl group increases polarizability. | Optical films and coatings. |

| Smooth Surface Morphology | Increased Surface Roughness/Steric Hindrance | Addition of bulky side groups can alter polymer chain packing at the surface. | Modifying frictional properties. |

Ligand Design for Coordination Chemistry and Catalysis

A review of the scientific literature does not reveal specific studies focused on the use of this compound as a ligand in coordination chemistry or catalysis. While substituted benzylthiols are utilized in these fields, dedicated research on the this compound derivative for these applications is not prominently documented.

Development of Bioconjugation Linkers in Research Tools

Bioconjugation, the covalent linking of molecules to biomolecules such as proteins, is a critical technology in chemical biology and drug development. The selective modification of cysteine residues is a common and powerful strategy in this area. nih.govnih.gov

Model Studies for Cysteine-Selective Reactions

Strategic Use in Constructing Molecular Probes

Molecular probes, which often incorporate fluorescent dyes or other reporter molecules, are essential tools for studying biological systems. nih.gov The construction of these probes can involve thiol-mediated chemistry. nih.gov There is, however, a lack of specific published research demonstrating the strategic use of this compound in the construction of molecular probes. The development of such probes often relies on well-characterized and highly specific reactive moieties. nih.gov

Research into Odorless Thiol Equivalents and Applications

A significant drawback of many low-molecular-weight thiols is their potent and unpleasant odor. researchgate.net This has prompted research into the development of "odorless" thiol reagents that retain the desired reactivity but have reduced volatility and smell, thereby improving the laboratory environment. researchgate.netjst.go.jp

Research has shown that increasing the molecular weight and modifying the structure of thiols can lead to a significant reduction in their odor. For instance, studies on various alkanethiols and p-alkylphenylmethanethiols have been conducted to compare their odors with common, foul-smelling thiols like ethanethiol (B150549) and benzyl mercaptan. researchgate.net Among the compounds studied, 1-dodecanethiol (B93513) and p-heptylphenylmethanethiol were identified as being effectively odorless. researchgate.net This principle of increasing the alkyl chain length on the phenyl ring of phenylmethanethiol to reduce odor is directly relevant to this compound.

Furthermore, research into odorless substitutes for foul-smelling thiols has explored compounds like 4-tert-butylbenzyl mercaptan and 4-tert-butylbenzenethiol, which have been rated as having a very low odor profile. researchgate.net These odorless thiols have been successfully used in various organic reactions, such as the dealkylation of ethers and the preparation of 1,3-mercapto alcohols, demonstrating that they can effectively replace their more malodorous counterparts without compromising chemical reactivity. researchgate.net The development of these substituted phenylmethanethiols provides a strong rationale for the potential of this compound to also serve as a low-odor thiol equivalent in organic synthesis.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for (4-Ethylphenyl)methanethiol

The development of efficient, selective, and sustainable synthetic routes to this compound is a primary research objective. While traditional methods for thiol synthesis exist, future research is expected to focus on novel strategies that offer improved yields, reduced environmental impact, and greater functional group tolerance.

One promising approach involves the use of thiourea (B124793) in a one-pot reaction with 4-ethylbenzyl halides. This method avoids the isolation of the often malodorous thiol, generating the thiolate in-situ which then reacts with a second halide. nih.gov This strategy could be optimized for the synthesis of this compound, potentially leading to higher purity and yield.

Future investigations will likely explore catalytic systems for the direct thiolation of C-H bonds on the ethylbenzene (B125841) moiety, a process that would represent a significant leap in synthetic efficiency. Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer enhanced safety, scalability, and process control.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Precursors | Potential Advantages | Research Focus |

|---|---|---|---|

| Thiolation via Isothiouronium Salt | 4-Ethylbenzyl halide, Thiourea | One-pot procedure, avoids thiol isolation | Optimization of reaction conditions, exploration of microwave-assisted synthesis |

| Reductive Thiolation | 4-Ethylbenzaldehyde (B1584596), H₂S | Direct conversion of carbonyl | Development of selective and robust catalysts |

| C-H Thiolation | Ethylbenzene, Thiolating agent | Atom-economical, direct functionalization | Discovery of novel catalyst systems (e.g., transition metal-based) |

| Flow Chemistry Synthesis | 4-Ethylbenzyl halide, Sulfur source | Enhanced safety, scalability, and control | Reactor design, optimization of flow parameters |

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

Understanding the intricate details of chemical reactions at the molecular level is crucial for controlling and optimizing their outcomes. Time-resolved spectroscopy techniques are powerful tools for probing the transient species and ultrafast dynamics that govern chemical transformations.